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molecular formula C16H20F3NO3 B8642353 Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(4-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate

Cat. No. B8642353
M. Wt: 331.33 g/mol
InChI Key: QVKBDJCGOQGDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790763B2

Procedure details

To a solution of 1.03 mmol 3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester in 15 ml tetrahydrofuran were added successively 1.23 mmol 4-hydroxybenzotrifluoride, 1.43 mmol triphenylphosphine and 1.43 mmol di-tert-butyl azodicarboxylate. The reaction mixture was stirred at 70° C. for 28 h and was then cooled to room temperature and concentrated in vacuo. The crude material was purified by chromatography (ethyl acetate/heptane) to afford the title compound as a white crystalline solid (yield 15%). MS (m/e): 276.1 ([M+H-Me2C═CH2]+, 100%).
Quantity
1.03 mmol
Type
reactant
Reaction Step One
Quantity
1.23 mmol
Type
reactant
Reaction Step One
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Quantity
1.43 mmol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
15%

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([OH:13])[CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].O[C:15]1[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)(C)C)=O)=NC(OC(C)(C)C)=O>O1CCCC1>[C:1]([O:5][C:6]([N:8]1[CH2:12][CH2:11][CH:10]([O:13][C:15]2[CH:20]=[CH:19][C:18]([C:21]([F:24])([F:23])[F:22])=[CH:17][CH:16]=2)[CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
1.03 mmol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)O
Name
Quantity
1.23 mmol
Type
reactant
Smiles
OC1=CC=C(C=C1)C(F)(F)F
Name
Quantity
1.43 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
1.43 mmol
Type
reactant
Smiles
N(=NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 70° C. for 28 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was then cooled to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by chromatography (ethyl acetate/heptane)

Outcomes

Product
Details
Reaction Time
28 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CC(CC1)OC1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 15%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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